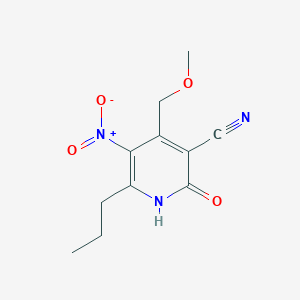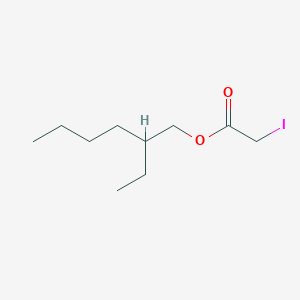![molecular formula C18H18Cl2 B14731674 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene CAS No. 6629-82-9](/img/structure/B14731674.png)
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a chloro group and a 1-(4-chlorophenyl)-2-ethylbut-1-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 1-chloro-4-(4-chlorophenyl)butane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond can yield saturated hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene.
Oxidation: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbutan-1-one]benzene.
Reduction: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbutane]benzene.
Applications De Recherche Scientifique
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
- 1-Chloro-4-(phenylethynyl)benzene
- 1-Chloro-4-(4-chlorophenyl)butane
Uniqueness: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene is unique due to the presence of both chloro and 1-(4-chlorophenyl)-2-ethylbut-1-enyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6629-82-9 |
|---|---|
Formule moléculaire |
C18H18Cl2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H18Cl2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12H,3-4H2,1-2H3 |
Clé InChI |
UYYCVNJMGRTODI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



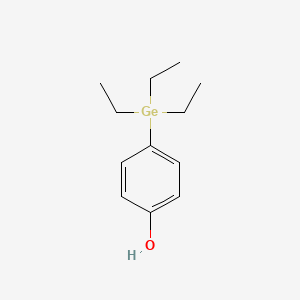
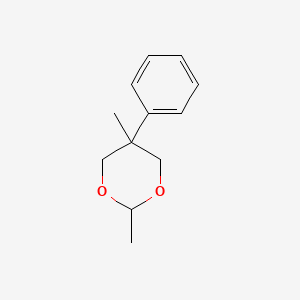
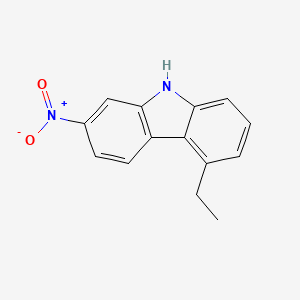
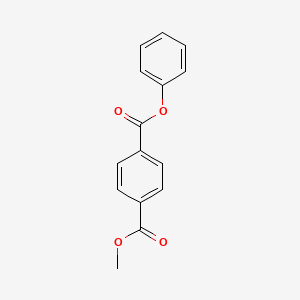
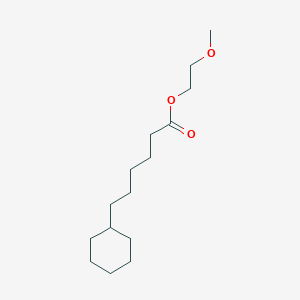


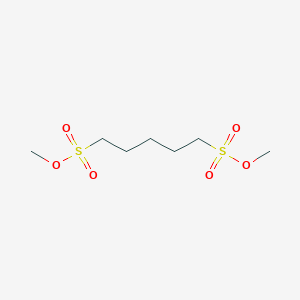
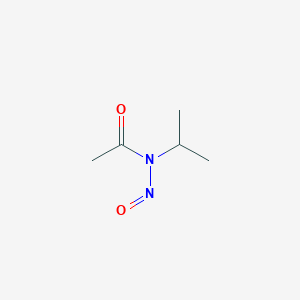
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
